(6-Chloro-pyridin-3-ylmethyl)-(R)-pyrrolidin-3-yl-amine hydrochloride is a chemical compound with significant potential in medicinal chemistry, particularly in the development of therapeutic agents. This compound features a pyridine ring and a pyrrolidine moiety, which are common structural components in various pharmaceuticals. The hydrochloride salt form enhances its solubility and stability, making it suitable for biological applications.
This compound falls under the category of amines and is specifically classified as a pyridine derivative. The presence of both a pyridine and a pyrrolidine structure suggests its relevance in the synthesis of biologically active molecules.
The synthesis of (6-Chloro-pyridin-3-ylmethyl)-(R)-pyrrolidin-3-yl-amine hydrochloride typically involves several key steps:
The purity of synthesized compounds is typically confirmed using techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, ensuring that the final product meets the required standards for biological testing .
The molecular formula for (6-Chloro-pyridin-3-ylmethyl)-(R)-pyrrolidin-3-yl-amine hydrochloride is . Its structure includes:
Key structural data includes:
The compound can participate in various chemical reactions typical for amines and halides:
Reactions are often carried out under controlled conditions to optimize yields and selectivity, with monitoring via NMR or mass spectrometry to confirm product formation.
The mechanism of action for (6-Chloro-pyridin-3-ylmethyl)-(R)-pyrrolidin-3-yl-amine hydrochloride is not fully elucidated but may involve:
Further studies are necessary to clarify its specific interactions and effects on cellular mechanisms.
The compound is typically characterized by:
Key chemical properties include:
Relevant analyses such as melting point determination and solubility tests are essential for characterizing physical properties.
(6-Chloro-pyridin-3-ylmethyl)-(R)-pyrrolidin-3-yl-amine hydrochloride has potential applications in:
The retrosynthetic deconstruction of (6-chloro-pyridin-3-ylmethyl)-(R)-pyrrolidin-3-yl-amine hydrochloride centers on strategic bond disconnections to commercially available chiral precursors. The core scaffold is dissected into two key fragments: (1) 6-chloronicotinaldehyde as the electrophilic pyridine component, and (2) (R)-pyrrolidin-3-yl-amine as the chiral nucleophile. The critical C–N bond is formed via reductive amination between the aldehyde and the secondary amine of the pyrrolidine derivative. This disconnection strategy capitalizes on the orthogonal reactivity of the aldehyde group toward nucleophilic attack while preserving the acid-sensitive chloro substituent on the pyridine ring [1] [5].
Table 1: Retrosynthetic Analysis Key Steps
Disconnection Target | Fragments Generated | Bond Formation Strategy |
---|---|---|
C–N bond (pyridine-pyrrolidine) | 6-Chloronicotinaldehyde + (R)-N-protected pyrrolidin-3-amine | Reductive amination |
Pyrrolidine stereocenter | L-proline derivatives | Chiral pool utilization |
Pyridine ring | Commercially available 6-chloro-3-pyridinecarboxaldehyde | None (starting material) |
The halogen substituent introduces significant retrosynthetic constraints due to potential dehalogenation under catalytic hydrogenation conditions required for reductive amination and protecting group removal. Thus, late-stage introduction of protecting groups sensitive to hydrogenolysis (e.g., benzyl-based groups) is avoided in favor of orthogonal protection strategies [3] [5].
The stereoselective synthesis of the (R)-pyrrolidin-3-yl-amine moiety exploits L-proline as a chiral pool starting material. The synthetic sequence begins with the conversion of L-proline to tert-butyl (R)-3-(aminomethyl)pyrrolidine-1-carboxylate via a four-step sequence: (1) esterification, (2) Boc protection, (3) reduction of the carboxylate to aminomethyl, and (4) Boc deprotection. This route delivers the chiral amine fragment in >99% enantiomeric excess (ee) without requiring resolution techniques [5] [6].
Alternative chiral strategies include:
Table 2: Chiral Amine Synthesis Route Comparison
Strategy | Starting Material | Key Steps | Yield (%) | ee (%) |
---|---|---|---|---|
Chiral pool | L-Proline | Protection → Reduction → Deprotection | 62 (3 steps) | >99 |
Enzymatic resolution | rac-N-Boc-pyrrolidin-3-amine | Enzymatic acetylation → Hydrolysis | 48 | >99 |
Asymmetric hydrogenation | 1-Boc-3-pyrrolin | Catalytic hydrogenation (Pd/(R)-BINAP) | 85 | 95 |
The chiral pool approach remains industrially preferred due to lower catalyst costs and higher stereochemical reliability, though enzymatic resolution provides flexibility when proline-derived intermediates are unavailable [5].
The critical reductive amination between 6-chloronicotinaldehyde and (R)-pyrrolidin-3-yl-amine requires precise optimization to suppress side products:
Acid catalysis (1 mol% acetic acid) accelerates imine formation but requires strict pH control (pH 6-7) to prevent decomposition of the acid-sensitive pyridine substrate. Temperature optimization reveals 40°C as ideal, balancing reaction rate (complete in 4 hours) against thermal degradation of the product [5].
Table 3: Reductive Amination Optimization Data
Condition Variable | Optimal Value | Yield (%) | Impurity Profile |
---|---|---|---|
Solvent system | EtOH/THF (3:1) | 95 | <2% dialkylation |
Reducing agent | NaBH(OAc)₃ | 95 | <1% dehalogenation |
Temperature | 40°C | 95 | <3% degradation |
Catalyst | AcOH (1 mol%) | 95 | <1% aldol byproducts |
The base-sensitive chloro substituent on the pyridine ring and the acid-labile nature of pyrrolidine protecting groups necessitate strategic protection schemes:
Carbamate-protected intermediates exhibit unexpected instability during chromatography on silica gel, prompting development of crystallization-based purification protocols using ethyl acetate/hexane systems. This approach eliminates column chromatography while maintaining chemical purity >99% [5].
Table 4: Protecting Group Performance Comparison
Protecting Group | Deprotection Conditions | Deprotection Yield (%) | Dehalogenation (%) | Compatibility Notes |
---|---|---|---|---|
Boc | 4M HCl/dioxane, 25°C, 2h | 95 | <0.5% | Acid-sensitive substrates risk decomposition |
Cbz | H₂, Pd/C, EtOH, 25°C | 90 | 8% | Hydrogenolytic dehalogenation occurs |
Fmoc | 20% piperidine/DMF | 88 | <0.1% | Base may cause pyrrolidine ring side reactions |
While catalytic hydrogenation effectively removes benzyl-type protecting groups, its implementation in halogenated compounds requires careful optimization:
Long-term catalyst recycling studies reveal consistent performance over 5 cycles when applying a post-run acid wash (0.1M HCl) to remove residual amines. Palladium leaching into the product is controlled to <2 ppm through addition of tetraethylenepentamine scavenger during workup, meeting ICH Q3D guidelines for pharmaceutical intermediates [5].
Table 5: Hydrogenation Scalability Parameters
Process Variable | Optimal Condition | Effect on Dehalogenation | Effect on Deprotection Rate |
---|---|---|---|
Catalyst type | 5% Pd/C (50% wet) | Minimal (<0.3%) | Complete in 5h |
Hydrogen pressure | 1.5-2 atm | Increases above 3 atm | Unchanged above 1.5 atm |
Temperature | 25-30°C | Significant above 35°C | Reduced below 20°C |
Acid additive | 1 eq. HCl | Suppresses dehalogenation | Accelerates reaction |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1